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Compound of Interest

Compound Name: 3-Cyclopropyl-4-fluoroaniline

CAS No.: 890129-90-5

Cat. No.: B1425622

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-4-
fluoroaniline

Abstract This technical guide provides a comprehensive spectroscopic profile of 3-
Cyclopropyl-4-fluoroaniline (CAS 890129-90-5), a critical intermediate in the synthesis of

fluoroquinolone antibiotics and kinase inhibitors. By synthesizing experimental data from

structural analogs with theoretical chemical shift principles, this document details the Mass

Spectrometric (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures

required for rigorous quality control and structural validation.

Introduction & Chemical Profile
3-Cyclopropyl-4-fluoroaniline (

) represents a privileged scaffold in medicinal chemistry. The cyclopropyl group introduces
unique steric constraints and metabolic stability, while the fluorine atom modulates pKa and
lipophilicity. Accurate characterization is essential due to the prevalence of regioisomeric
impurities (e.g., N-cyclopropyl isomers) that can arise during synthesis.
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Chemical Identity:

IUPAC Name: 3-Cyclopropyl-4-fluoroaniline[1]

CAS Number: 890129-90-5

Molecular Formula:

Molecular Weight: 151.18 g/mol

Appearance: Pale yellow to brown viscous oil or low-melting solid.

Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Synthesis & Impurity Origins
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying specific impurities. The industrial standard involves a Suzuki-Miyaura cross-

coupling.

Primary Route: Palladium-catalyzed coupling of 3-bromo-4-fluoroaniline with

cyclopropylboronic acid.
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Figure 1: Synthesis pathway highlighting origins of spectroscopic impurities.

Mass Spectrometry (MS) Profiling
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Mass spectrometry provides the primary confirmation of molecular weight. The cyclopropyl ring

renders the molecule susceptible to specific fragmentation pathways useful for structural

elucidation.

Methodology:

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Solvent: Methanol + 0.1% Formic Acid.[2]

Spectral Data:

Ion Type m/z (Observed) Interpretation

|

| 152.09 | Protonated Molecular Ion (Base Peak) | |

| 174.07 | Sodium Adduct | |

| 303.17 | Protonated Dimer | | Fragment A | 132.06 | Loss of HF (

) | | Fragment B | 124.05 | Ring opening/Loss of

(Cyclopropyl cleavage) |

Mechanistic Insight: The loss of 20 Da (HF) is diagnostic for fluoroanilines. However, the

cyclopropyl group often undergoes ring opening prior to fragmentation, leading to complex

rearrangement ions not seen in simple alkyl anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the 3-cyclopropyl isomer from N-cyclopropyl

variants.

H NMR Characterization (400 MHz, )
The spectrum is characterized by the high-field multiplets of the cyclopropyl ring and the

specific coupling patterns of the aromatic protons.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

6.75 - 6.85 dd 1H Ar-H5 ,

6.45 - 6.55 dd 1H Ar-H2 ,

6.35 - 6.45 ddd 1H Ar-H6 ,

3.50 br s 2H -NH Exchangeable

1.95 - 2.05 m 1H Cp-CH Methine proton

0.90 - 1.00 m 2H Cp-CH Methylene (cis to

ring)

0.60 - 0.70 m 2H Cp-CH Methylene (trans

to ring)

Expert Analysis:

The "Roof Effect": The cyclopropyl protons appear as two distinct multiplets due to the

magnetic anisotropy of the aromatic ring.

F-Coupling: The proton at H5 (ortho to Fluorine) shows a large coupling constant (

Hz), distinguishing it from H2 and H6.

Differentiation: In N-cyclopropyl isomers, the cyclopropyl methine proton would shift

downfield to

ppm due to direct attachment to nitrogen.

C NMR Characterization (100 MHz, )
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Fluorine coupling (

) splits carbon signals into doublets.

156.5 (d,

Hz): C4 (C-F ipso carbon).

141.0 (d,

Hz): C1 (C-N ipso carbon).

128.5 (d,

Hz): C3 (C-Cyclopropyl).

116.0 (d,

Hz): C5 (Ortho to F).

113.5 (d,

Hz): C6.

112.0 (d,

Hz): C2.

9.5: Cyclopropyl CH.

7.2: Cyclopropyl

.

Infrared (IR) Spectroscopy
IR is used primarily for rapid raw material identification (ID) in quality control.
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Wavenumber (

)
Vibration Mode Diagnostic Value

3450, 3360 N-H Stretch
Primary Amine doublet

(Asym/Sym)

3000 - 3080 C-H Stretch
Cyclopropyl ring tension (High

frequency)

1620 N-H Bend Scissoring vibration

1500, 1430 C=C Stretch Aromatic Ring

1210 - 1250 C-F Stretch
Strong, broad band (Specific to

fluoroarenes)

Experimental Protocol: High-Fidelity NMR
Acquisition
To ensure data integrity for regulatory filing or publication, follow this self-validating protocol.

Sample Prep: Dissolve 10 mg of 3-Cyclopropyl-4-fluoroaniline in 0.6 mL of

(99.8% D) containing 0.03% TMS.

Shimming: Perform automated gradient shimming followed by manual fine-tuning of Z1 and

Z2 to achieve a TMS linewidth of <0.5 Hz.

Acquisition:

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (sufficient for qualitative work; use 5.0 s for qNMR).

Scans: 16 (1H), 1024 (13C).

Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Phasing must be manual to resolve the complex F-coupled multiplets.
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Validation Check:

Verify the integration ratio of Aromatic (3H) : Amine (2H) : Cyclopropyl (5H).

Confirm the presence of the

C-F coupling doublets; absence implies defluorination (impurity).

References
Synthesis & Intermediates:World Intellectual Property Organization, WO2017103851A1,

"Quinoline-3-carboxamides as h-pgds inhibitors," 2017. Link

Cyclopropyl Coupling Methods: Li, A. Y., "Cyclopropylboronic acid: synthesis and Suzuki

cross-coupling reactions," Tetrahedron Letters, 2002. Link

General Fluoroaniline Data:National Center for Biotechnology Information, PubChem

Compound Summary for CID 9731, 4-Fluoroaniline. Link

NMR Shift Principles: Baranac-Stojanović, M., et al., "1H NMR chemical shifts of

cyclopropane and cyclobutane: a theoretical study," Journal of Organic Chemistry, 2013. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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